An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-fluoroquinoline
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-fluoroquinoline is a dihalogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of functional molecules.[1] Its unique electronic and structural properties, arising from the presence of both a bromine and a fluorine atom on the quinoline scaffold, make it a versatile substrate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Bromo-6-fluoroquinoline, with a focus on its application in the development of active pharmaceutical ingredients (APIs) and materials for organic electronics.[1] Notably, it is a key intermediate in the synthesis of Linrodostat, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a significant target in cancer immunotherapy.[1]
Chemical and Physical Properties
The fundamental physical and chemical properties of 4-Bromo-6-fluoroquinoline are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 661463-17-8 | [1] |
| Molecular Formula | C₉H₅BrFN | [2] |
| Molecular Weight | 226.05 g/mol | [2] |
| Appearance | Off-white powder/solid | |
| Melting Point | 77 - 78 °C | |
| Boiling Point | 299.7 ± 20.0 °C at 760 mmHg (Predicted) | |
| Density | 1.647 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.71 ± 0.16 (Predicted) | |
| Solubility | Limited solubility in water; soluble in methanol and DMSO. | |
| Storage | 2-8°C under an inert atmosphere. |
Chemical Reactivity
The reactivity of 4-Bromo-6-fluoroquinoline is dominated by the distinct properties of its two halogen substituents. The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can undergo nucleophilic aromatic substitution.[1] This differential reactivity allows for the selective functionalization of the molecule at two different sites.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of 4-Bromo-6-fluoroquinoline, this reaction is used to introduce aryl or heteroaryl substituents at the 4-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Materials:
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4-Bromo-6-fluoroquinoline (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
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Sodium carbonate (Na₂CO₃) (2.0 equiv)
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1,4-Dioxane (degassed)
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Water (degassed)
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Procedure:
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To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-6-fluoroquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]
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Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[3]
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Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[3]
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Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroquinoline.
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The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Materials:
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4-Bromo-6-fluoroquinoline (1.0 equiv)
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Amine (1.2 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
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Xantphos (4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 equiv)
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Anhydrous, degassed toluene
-
-
Procedure:
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In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[4]
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Add 4-Bromo-6-fluoroquinoline and the desired amine.[4]
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Add anhydrous, degassed toluene via syringe.[4]
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Seal the tube and heat the reaction mixture to 90-110 °C.[4]
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Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
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Nucleophilic Aromatic Substitution (SNA)
The fluorine atom at the 6-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNA). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the 6-position, typically under more forcing conditions than the palladium-catalyzed couplings at the 4-position.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 4-Bromo-6-fluoroquinoline.
Signaling Pathway: IDO1 Inhibition
Linrodostat, synthesized from 4-Bromo-6-fluoroquinoline, is an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. By inhibiting IDO1, Linrodostat aims to restore T-cell function and enhance anti-tumor immunity.
Caption: The role of IDO1 in the kynurenine pathway and its inhibition by Linrodostat.
Conclusion
4-Bromo-6-fluoroquinoline is a highly valuable and versatile building block in modern synthetic chemistry. Its differential reactivity at the 4- and 6-positions allows for the controlled and selective introduction of various functional groups, making it an ideal scaffold for the synthesis of complex molecules. The successful application of this compound in the development of the IDO1 inhibitor Linrodostat underscores its significance in the field of drug discovery. The experimental protocols and reactivity patterns detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize 4-Bromo-6-fluoroquinoline in their synthetic endeavors.
